Molecular Weight Reduction Relative to C6-Methoxy Analog
The target compound (MW = 339.4 g/mol) is 30 g/mol lighter than its nearest commercially available C6‑substituted analog, 3‑benzoyl‑1‑benzyl‑6‑methoxy‑1,4‑dihydroquinolin‑4‑one (MW = 369.4 g/mol) [1][2]. This weight advantage places the target below the typical oral drug‑likeness threshold of 350 Da, while the analog exceeds it. Additionally, the target has one fewer hydrogen bond acceptor (HBA = 3 vs. 4), further enhancing compliance with lead‑like criteria.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 339.4 g/mol |
| Comparator Or Baseline | 3-Benzoyl-1-benzyl-6-methoxy-1,4-dihydroquinolin-4-one: 369.4 g/mol |
| Quantified Difference | ΔMW = −30.0 g/mol (8.1% reduction) |
| Conditions | Computed properties from PubChem (2025.09.15 release) |
Why This Matters
Lower molecular weight correlates with improved passive permeability and higher probability of oral bioavailability, directly influencing hit‑to‑lead prioritization decisions.
- [1] PubChem CID 6622316: 3-Benzoyl-1-benzyl-1,4-dihydroquinolin-4-one. National Center for Biotechnology Information. View Source
- [2] PubChem CID 15945541: 3-Benzoyl-1-benzyl-6-methoxy-1,4-dihydroquinolin-4-one. National Center for Biotechnology Information. View Source
